Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate

Description

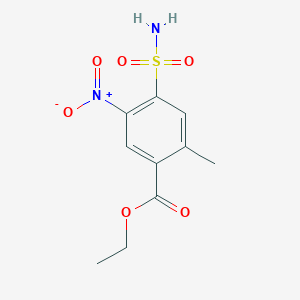

Ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate is a substituted benzoate ester featuring a unique combination of functional groups. Its structure consists of a benzoic acid backbone with the following substituents:

- 2-Methyl group: An electron-donating alkyl substituent at the ortho position.

- 5-Nitro group: A strongly electron-withdrawing nitro group at the meta position.

- Ethyl ester: The ethyl ester at the carboxylate position enhances lipophilicity.

Molecular Formula: C₁₀H₁₁N₂O₆S.

Molecular Weight: 287.27 g/mol (calculated).

This compound is of interest in medicinal chemistry due to the sulfamoyl group, a hallmark of sulfonamide antibiotics and enzyme inhibitors. The nitro group may confer reactivity in reduction or substitution reactions, while the methyl group modulates steric and electronic effects. Limited primary literature exists on this specific molecule, necessitating extrapolation from structural analogs.

Properties

Molecular Formula |

C10H12N2O6S |

|---|---|

Molecular Weight |

288.28 g/mol |

IUPAC Name |

ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate |

InChI |

InChI=1S/C10H12N2O6S/c1-3-18-10(13)7-5-8(12(14)15)9(4-6(7)2)19(11,16)17/h4-5H,3H2,1-2H3,(H2,11,16,17) |

InChI Key |

BUUDEHQZONHBTR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C)S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate typically involves the esterification of 2-methyl-5-nitro-4-sulfamoylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Aqueous sodium hydroxide.

Major Products

Reduction: 2-methyl-5-amino-4-sulfamoylbenzoate.

Hydrolysis: 2-methyl-5-nitro-4-sulfamoylbenzoic acid.

Scientific Research Applications

Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate is utilized in various fields of scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity. The sulfamoyl group may also play a role in binding to target proteins, affecting their function .

Comparison with Similar Compounds

Key Comparisons:

Ethyl 4-Fluorobenzoate Derivatives (e.g., 2-(2-Methyl-5-Nitro-1H-Imidazol-1-yl)-ethyl 4-Fluorobenzoate ): The 4-fluoro substituent in the compound contrasts with the 4-sulfamoyl group in the target compound.

4-Sulfamoyl Benzoates vs. 4-Nitro Benzoates :

- Sulfamoyl groups improve water solubility compared to nitro groups but may reduce membrane permeability.

- Nitro groups are redox-active, enabling applications in prodrug systems (e.g., antimicrobials activated by nitroreductases).

Physicochemical Properties

- Solubility : Sulfamoyl improves aqueous solubility (logP ~1.2 estimated) compared to lipophilic 4-fluoro derivatives (logP ~2.5).

- Melting Point : Sulfamoyl derivatives typically exhibit higher melting points (>150°C) due to hydrogen bonding, whereas fluoro analogs melt at lower temperatures (~80–120°C).

Data Tables

Table 1: Comparison of Ethyl 2-Methyl-5-Nitro-4-Sulfamoylbenzoate with Structural Analogues

Table 2: Functional Group Impact on Properties

| Functional Group | Electronic Effect | Solubility Trend | Bioactivity Role |

|---|---|---|---|

| Sulfamoyl (-SO₂NH₂) | Moderate EWG | ↑ Aqueous | Enzyme inhibition |

| Nitro (-NO₂) | Strong EWG | ↓ Aqueous | Redox activation |

| Fluoro (-F) | Moderate EWG | ↓ Aqueous | Metabolic stability |

Research Findings

- Compound : The imidazole-linked 4-fluorobenzoate derivative highlights the role of heterocycles in enhancing antiparasitic activity.

- Sulfamoyl vs. Fluoro : Sulfamoyl’s hydrogen-bonding capacity could improve target binding affinity but may reduce blood-brain barrier penetration compared to smaller halogens like fluorine.

- Nitro Group Reactivity : The 5-nitro position in the target compound may facilitate reduction to amine derivatives, a pathway exploited in prodrug design.

Biological Activity

Ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inhibition of specific enzymes. This article explores its biological activity, focusing on its mechanisms, efficacy, and implications in therapeutic applications.

Chemical Structure and Properties

Ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate can be characterized by the following structural formula:

- Molecular Formula : C10H12N2O5S

- CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a benzoate core with a nitro group and a sulfonamide moiety, which are critical for its biological interactions.

Inhibition of Carbonic Anhydrase IX

One of the primary targets for ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate is Carbonic Anhydrase IX (CA IX) , an enzyme that plays a significant role in tumor metabolism and pH regulation within the tumor microenvironment. CA IX is overexpressed in many malignant tumors, making it an attractive target for anticancer therapies.

Research indicates that compounds similar to ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate exhibit high binding affinities to CA IX, with dissociation constants (Kd) in the nanomolar range. For example, one study reported a Kd of approximately 0.12 nM , indicating strong binding affinity and selectivity over other carbonic anhydrase isozymes .

Anticancer Properties

The compound has been evaluated for its anticancer properties through various in vitro studies. These studies demonstrate that ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate can inhibit the proliferation of cancer cells by:

- Inducing Apoptosis : The compound triggers programmed cell death in cancer cells, reducing tumor growth.

- Modulating Tumor Microenvironment : By inhibiting CA IX, it helps normalize pH levels in tumors, potentially enhancing the efficacy of other treatments.

Case Studies

- Study on Tumor Cell Lines : In a study involving various tumor cell lines, ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate showed significant inhibition of cell growth at concentrations as low as 1 µM , with IC50 values indicating effective cytotoxicity against CA IX-expressing cells .

- In Vivo Models : Animal models have demonstrated that treatment with this compound leads to reduced tumor sizes compared to control groups. The mechanism appears to be linked to both direct cytotoxic effects and alterations in the tumor microenvironment .

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Weight | 252.27 g/mol |

| Kd (for CA IX) | 0.12 nM |

| IC50 (tumor cell lines) | ~1 µM |

| Apoptosis Induction | Yes |

| Tumor Size Reduction (in vivo) | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.